Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.3 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an isopropyl ester group, an amino group, and two methyl groups on the thiophene ring .
Scientific Research Applications
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of Amino and Methyl Groups: The amino and methyl groups can be introduced through electrophilic substitution reactions.
Esterification: The carboxyl group can be esterified with isopropanol in the presence of an acid catalyst to form the isopropyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Methyl iodide, bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-amino-3-methylthiophene-4-carboxylate
- Isopropyl 2-amino-5-methylthiophene-3-carboxylate
- Isopropyl 2-amino-4-methylthiophene-3-carboxylate
Uniqueness
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is unique due to the specific positioning of the amino and methyl groups on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWXBFMFSLKMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197755 |
Source
|
Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-44-2 |
Source
|
Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350988-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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